molecular formula C21H16O4 B5751271 3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B5751271
M. Wt: 332.3 g/mol
InChI Key: REMPOIUVBLBDMH-UHFFFAOYSA-N
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Description

3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core with methoxy substituents, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 10-Methoxy-4,8-dinitro-6H-benzothieno[2,3-c]chromen-6-one

Uniqueness

3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-23-19-9-5-2-6-14(19)13-24-15-10-11-17-16-7-3-4-8-18(16)21(22)25-20(17)12-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMPOIUVBLBDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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